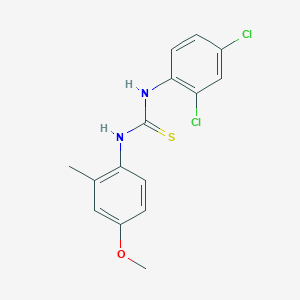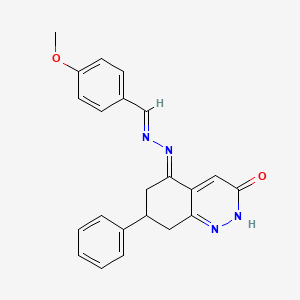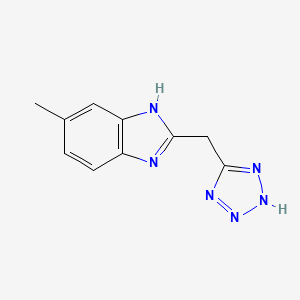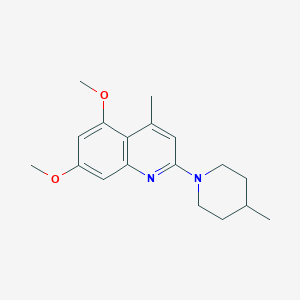
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1960s, but it was not until the early 2000s that its anti-tumor properties were discovered. Since then, DMXAA has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the innate immune system. Specifically, this compound has been shown to activate the production of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon alpha (IFN-alpha), which can lead to the destruction of tumor cells. This compound has also been shown to induce the formation of blood clots within tumors, which can lead to their destruction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to enhance the activity of natural killer cells, which are an important component of the immune system. This compound has also been shown to induce the production of nitric oxide, which can lead to the dilation of blood vessels and increased blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is that it has shown promising results in preclinical studies as an anti-cancer agent. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have toxic effects at high doses, which could limit its clinical use.
Orientations Futures
There are several potential future directions for research on 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new formulations of the compound that could improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to this compound treatment. Finally, there is interest in exploring the potential of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors.
Méthodes De Synthèse
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-amino-5-bromobenzonitrile with 2,2-diphenylacetonitrile in the presence of sodium methoxide. Another method involves the reaction of 2-amino-5-bromobenzonitrile with 2-bromo-2-phenylacetonitrile in the presence of potassium carbonate.
Applications De Recherche Scientifique
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, the compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-17-12-14-20(15-13-17)23-24-22(26-25-23)16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOATUHUBVHXTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)

